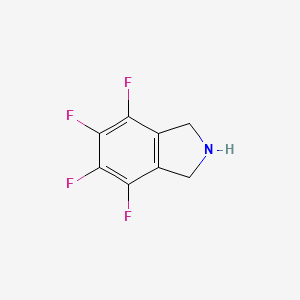

4,5,6,7-Tetrafluoroisoindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F4N |

|---|---|

Molecular Weight |

191.13 g/mol |

IUPAC Name |

4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H5F4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h13H,1-2H2 |

InChI Key |

KYTBTBDYUZVBJP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C(=C(C(=C2F)F)F)F |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 4,5,6,7 Tetrafluoroisoindoline and Its Advanced Precursors

De Novo Synthetic Routes to the 4,5,6,7-Tetrafluoroisoindoline Core

The de novo synthesis of the this compound core involves the assembly of the heterocyclic ring system from acyclic or simpler cyclic precursors. These methods are fundamental in creating the foundational structure of the target molecule.

Cyclization and Annulation Strategies for Fluorinated Isoindolines

Cyclization and annulation reactions are cornerstone strategies for constructing the bicyclic framework of fluorinated isoindolines. These reactions involve the formation of one or more rings in a single or multi-step process. A common approach involves the intramolecular cyclization of appropriately substituted fluorinated aromatic precursors. For instance, o-cyano-β,β-difluorostyrenes can react with organolithiums, leading to an intramolecular replacement of a vinylic fluorine to yield 3-fluoroisoquinolines, a related heterocyclic system. nih.gov This highlights the utility of intramolecular nucleophilic substitution on a fluorinated ring to achieve cyclization.

Annulation, the formation of a new ring onto an existing one, is another powerful technique. The development of methods for direct amine annulation through concurrent N-H and α-C-H bond functionalization represents an attractive and efficient entry to polycyclic amines, including isoindoline (B1297411) derivatives. nsf.gov These strategies often leverage the unique reactivity imparted by fluorine substituents to guide the cyclization process and achieve the desired molecular architecture. The ring-opening of strained systems like aminocyclopropanes and cyclobutanes followed by cyclization or annulation also presents a viable, though less direct, pathway to nitrogen-containing heterocycles. rsc.org

Utilization of Fluorinated Benzene (B151609) Derivatives as Starting Materials

Fluorinated benzene derivatives serve as crucial and readily available starting materials for the synthesis of this compound. The presence of fluorine atoms on the benzene ring significantly influences the reactivity and regioselectivity of subsequent transformations. The synthesis of the 4,5,6,7-tetrahydroindol-4-one motif, a related heterocyclic structure, often begins with the condensation of 1,3-cyclohexadiones with α-aminocarbonyls, showcasing how functionalized cyclic precursors can be employed. nih.gov

A more direct approach to the isoindoline core can be envisioned starting from tetrafluorophthalonitrile. Reduction of this dinitrile, for example with a reducing agent like lithium aluminum hydride, can yield 4,5,6,7-tetrafluoro-2H-isoindole. This intermediate can then be further reduced to the desired this compound. The electron-withdrawing nature of the fluorine atoms facilitates nucleophilic substitution reactions on the aromatic ring, allowing for the introduction of functionalities necessary for subsequent cyclization steps.

Directed C-H Functionalization Approaches Towards Fluorinated Heterocycles

Directed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including fluorinated heterocycles. rsc.org This approach involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond for activation and subsequent functionalization. The reactivity of C-H bonds ortho to fluorine substituents in (poly)fluoroarenes is enhanced relative to other positions, making this a particularly effective strategy for modifying fluorinated aromatic compounds. acs.org

Transition-metal catalyzed C-H functionalization using fluorinated building blocks has seen significant advancements. rsc.org For instance, copper-catalyzed, auxiliary-assisted fluorination of β-sp2 C-H bonds of benzoic acid derivatives provides a direct route to ortho-fluorinated benzoic acids. nih.gov While not a direct synthesis of the isoindoline ring, this methodology demonstrates the principle of selectively introducing fluorine, which can be a key step in preparing advanced precursors. The development of methods for the direct C-H fluorination of N-heterocycles, often promoted by transition metals in high oxidation states, further expands the toolkit for synthesizing fluorinated heterocyclic compounds. researchgate.net

Regioselective Fluorination Techniques in Isoindoline Scaffold Construction

Achieving regioselective fluorination is critical when constructing specifically substituted isoindoline scaffolds. This involves introducing fluorine atoms at precise positions on the molecule. While the target compound is fully fluorinated on the benzene ring, the principles of regioselective fluorination are crucial for the synthesis of partially fluorinated analogs or for introducing fluorine at later stages of a synthetic sequence.

Recent advances have focused on the development of catalytic methods for regioselective fluorination. For example, a highly regioselective fluorination of unactivated allenes has been developed using I(I)/I(III) catalysis to generate secondary and tertiary propargylic fluorides. nih.gov While applied to a different system, this illustrates the power of modern catalytic methods in controlling the position of fluorination. In the context of isoindoline synthesis, regioselectivity can be achieved through various means, including the use of directing groups in C-H activation, as discussed previously, or through the inherent electronic properties of the substrate. The synthesis of 5-fluoroalkyl-substituted isoxazoles via regioselective [3+2] cycloaddition reactions of halogenoximes demonstrates how cycloaddition strategies can be employed to control the placement of fluorinated groups. researchgate.net

Multistep Convergent and Divergent Synthesis of this compound

Multistep synthetic strategies, categorized as either convergent or divergent, are often employed for the construction of complex molecules like this compound.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. This approach can be highly efficient as it allows for the parallel construction of key building blocks. For this compound, a convergent approach might involve the synthesis of a functionalized tetrafluorobenzene derivative and a separate nitrogen-containing fragment, which are then coupled and cyclized.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. For example, a key intermediate in the synthesis of 4,5,6,7-tetrahydroindol-4-one can be used to produce a range of polyheterocyclic structures. nih.gov Similarly, a functionalized this compound precursor could be synthesized and then modified in various ways to create a library of related compounds. The intramolecular cyclization of o-cyano- and o-isocyano-β,β-difluorostyrenes to form ring-fluorinated isoquinolines and quinolines is an example of a key cyclization step that could be part of a larger multi-step convergent or divergent synthesis. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Efficient Synthesis

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems. Key parameters that are often optimized include temperature, reaction time, solvent, and the nature and loading of the catalyst.

For cyclization and annulation reactions leading to polycyclic isoindolines, the choice of base, solvent, and temperature can significantly impact the yield and purity of the product. nsf.gov In transition-metal catalyzed C-H functionalization reactions, the ligand on the metal center plays a crucial role in determining the reactivity and selectivity of the process. The development of palladium-catalyzed synthesis of fluorinated isoindolinones, for example, relies on the careful selection of palladium catalysts and reaction conditions. researchgate.net

Modern approaches to reaction optimization often employ high-throughput screening or machine learning techniques, such as Bayesian optimization, to efficiently explore a wide range of reaction parameters and identify the optimal conditions. nih.gov The synthesis of a series of 1,2,4,5-tetrazines, for example, involved screening various reaction times and temperatures to optimize the yield of the desired products. nih.govsigmaaldrich.com The application of such systematic optimization strategies is crucial for developing scalable and cost-effective syntheses of this compound.

| Reagent/Catalyst | Reaction Type | Starting Material | Product | Reference |

| Organolithiums | Intramolecular Cyclization | o-Cyano-β,β-difluorostyrenes | 3-Fluoroisoquinolines | nih.gov |

| Lithium Aluminum Hydride | Reduction | Tetrafluorophthalonitrile | 4,5,6,7-Tetrafluoro-2H-isoindole | |

| Transition Metal Catalysts | Directed C-H Functionalization | (Poly)fluoroarenes | Functionalized Fluoroarenes | acs.org |

| I(I)/I(III) Catalysis | Regioselective Fluorination | Unactivated Allenes | Propargylic Fluorides | nih.gov |

| Palladium Catalysts | Intramolecular Cyclization | Benzamides | Isoindolinones | researchgate.net |

Transition Metal-Catalyzed Processes in Fluorinated Heterocycle Formation

Transition metal catalysis offers powerful and efficient pathways for the construction of complex heterocyclic frameworks, including fluorinated isoindolines and their precursors. Palladium, rhodium, and ruthenium complexes are particularly prominent in facilitating C-H activation, cyclization, and cross-coupling reactions.

Palladium-Catalyzed Synthesis:

Palladium catalysts are widely used for the synthesis of fluorinated isoindolinones and isoindoles, which are closely related to this compound. One established method involves the intramolecular cyclization of benzamides mediated by a palladium catalyst. researchgate.net For instance, the synthesis of fluorinated isocryptolepine analogues has been achieved through a palladium-catalyzed dual C-H functionalization of indoles. nih.gov This highlights the capability of palladium to mediate complex transformations on fluorinated aromatic systems. An intermolecular, enantioselective synthesis of 1H-isoindoles bearing trifluoromethyl groups has been developed using a palladium-catalyzed desymmetric C-H bond imidoylation, demonstrating the catalyst's role in creating chiral fluorinated heterocycles under mild conditions. researchgate.net

Furthermore, palladium-catalyzed allylic C-H fluorination has been reported, showcasing a method to introduce fluorine into a molecule using a nucleophilic fluoride (B91410) source, which could be adapted for the synthesis of advanced precursors. ucla.edu Late-stage palladium-catalyzed acetoxylation of indoline (B122111) substrates at the C7 position has also been demonstrated, a strategy that could potentially be applied to functionalize the isoindoline core. nsf.gov

Rhodium-Catalyzed Synthesis:

Rhodium catalysts are effective for the synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides and subsequent annulation with olefins or diazoacetates. nih.gov These reactions are broadly compatible with various functional groups and provide access to 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov Rhodium(III)-catalyzed C-H activation and spiroannulation have been used to create spirocyclic isoindole N-oxides, showcasing the versatility of rhodium in constructing complex isoindoline-related scaffolds. rsc.org Additionally, rhodium(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates provides an efficient route to isoquinoline (B145761) derivatives, a related heterocyclic system. rsc.org

Ruthenium-Catalyzed Synthesis:

Ruthenium catalysts provide an alternative route for the synthesis of isoindolinones. N-substituted aromatic amides can react with allylic alcohols in the presence of a ruthenium catalyst to yield 3-substituted isoindolinones. rsc.orgresearchgate.net Mechanistic studies suggest the involvement of a five-membered ruthenacycle intermediate. rsc.org The activation of C-H bonds using ruthenium catalysts has also been applied in the reaction of nitrones with ethenesulfonyl fluoride, which, depending on the substrate, can lead to the formation of cyclic isoindolinones. researchgate.net

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Indoles / Fluorinated Imidoyl Chlorides | Dual C-H Functionalization | Fluorinated Isocryptolepine Analogues | nih.gov |

| Palladium | α,α-Diaryl Fluoroethylated Isocyanides | Desymmetric C-H Imidoylation | Chiral 1H-Isoindoles | researchgate.net |

| Rhodium | N-Benzoylsulfonamides / Olefins | C-H Activation / Annulation | Isoindolinones | nih.gov |

| Ruthenium | N-Substituted Benzamides / Allylic Alcohols | Cyclization | 3-Substituted Isoindolinones | rsc.org |

Metal-Free Approaches and Organocatalysis in Fluorination

While transition metal catalysis is a powerful tool, metal-free synthesis strategies are gaining traction due to advantages such as lower cost, reduced toxicity, and simplified purification processes. These approaches often rely on the use of organocatalysts or reagents that mediate cyclization and functionalization without a metal center.

A notable metal-free method for the synthesis of indoline derivatives involves the use of phenyliodine(III) bis(trifluoroacetate) (PIFA). This reagent mediates the formation of a N-acylnitrenium ion, which then undergoes intramolecular trapping by an olefin to form the indoline ring. nih.govresearchgate.net Such hypervalent iodine-based strategies could potentially be adapted for the synthesis of the this compound core from suitable precursors. Other metal-free approaches have been developed for related nitrogen heterocycles, such as the synthesis of sulfonylated indolo[2,1-a]isoquinolines via a three-component reaction involving sulfur dioxide. rsc.org

Organocatalysis has emerged as a particularly powerful strategy for the asymmetric synthesis of heterocyclic compounds. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. nih.gov These catalysts facilitate an aldol-cyclization rearrangement cascade to produce the target molecules in high yields and with excellent enantioselectivities. nih.gov

Chiral phosphoric acid catalysis has also been utilized in the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, leading to spiro isoindolinone-oxepine-fused indoles. nih.gov This demonstrates the potential of organocatalysis to construct complex, polycyclic systems containing the isoindolinone moiety with a high degree of stereocontrol.

| Catalyst Type | Substrates | Reaction Type | Product | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Bifunctional Urea (B33335)/Thiourea | 2-Formylarylnitriles, Malonates | Aldol-Cyclization Rearrangement | 3-Substituted Isoindolinones | Up to 95% ee | nih.gov |

| Chiral Phosphoric Acid | α-(3-Isoindolinonyl) Propargylic Alcohols, 2-Indolylmethanols | Asymmetric (4+3) Cyclization | Spiro Isoindolinone-Oxepine-Fused Indoles | High | nih.gov |

| Bifunctional Organocatalysts | Isoindolinones, 2-Formyl Benzonitriles | Aldol Initiated Organocascade | Isoindolinone-Imidate Hybrids | Excellent | rsc.org |

Stereochemical Control and Enantioselective Synthesis of this compound Derivatives

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with potential biological activity. The enantioselective synthesis of isoindoline derivatives, including fluorinated analogues, can be accomplished using various catalytic systems.

As highlighted in the previous section, organocatalysis is a premier strategy for the enantioselective synthesis of the isoindolinone core. Chiral bifunctional catalysts, which possess both a Lewis basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bond donating group (e.g., urea or thiourea) to activate the electrophile, are highly effective. nih.gov These catalysts create a well-defined chiral environment around the reacting species, enabling high levels of stereoinduction in the formation of 3-substituted isoindolinones. nih.gov

For example, the reaction of 2-formylbenzonitriles with malonates in the presence of a cinchona-derived urea catalyst can yield 3-substituted isoindolinones with up to 95% enantiomeric excess (ee). nih.gov The choice of catalyst, solvent, and reaction conditions is crucial for maximizing both yield and enantioselectivity.

In addition to organocatalysis, transition metal catalysis can also be adapted for enantioselective transformations. The use of chiral ligands in conjunction with a metal center, such as palladium, can facilitate asymmetric C-H functionalization reactions. A palladium-catalyzed desymmetric C-H bond imidoylation has been used to synthesize chiral 1H-isoindoles containing fluoroalkyl groups with high enantioselectivity. researchgate.net

While specific examples of the enantioselective synthesis of this compound are not extensively documented, the principles established in the synthesis of related chiral isoindolinones and isoindoles provide a strong foundation. A plausible strategy would involve the asymmetric reduction of a prochiral 4,5,6,7-tetrafluorophthalimide or the enantioselective functionalization of the this compound core using either chiral metal complexes or organocatalysts. The synthesis of chlorisondamine, for instance, involves the reduction of a tetrachlorinated phthalimide (B116566) to the corresponding isoindoline, a process that could potentially be rendered asymmetric. mdpi.com

Reactivity and Transformation Pathways of 4,5,6,7 Tetrafluoroisoindoline

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Isoindoline (B1297411) Ring

The most prominent feature of 4,5,6,7-tetrafluoroisoindoline's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). The four electron-withdrawing fluorine atoms on the benzene (B151609) ring create a significant electron deficiency, making the aromatic system highly electrophilic and activating it for attack by nucleophiles. masterorganicchemistry.com This class of reaction is crucial for the functionalization of the molecule, allowing for the introduction of a wide array of substituents. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

The displacement of a fluoride (B91410) ion via the SNAr mechanism is a key transformation for this compound. The strong electron-withdrawing nature of the fluorine atoms not only activates the ring for attack but also makes fluoride a competent leaving group. In reactions involving activated aryl substrates, fluorine is often a better leaving group than other halogens like chlorine or bromine. rsc.org

The regioselectivity of the substitution on the symmetrical tetrafluorinated ring is primarily governed by the directing effects of the fused isoindoline ring and the nature of the attacking nucleophile. Substitution can theoretically occur at either the C4/C7 or C5/C6 positions. The precise outcome is often dictated by kinetic and thermodynamic factors, as well as the reaction conditions employed. The reaction mechanism involves the initial attack of the nucleophile on one of the fluorinated carbon atoms, breaking the aromaticity and forming the negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing fluorine atoms. In the subsequent, typically rapid, elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored.

A broad range of nucleophiles can be employed in the SNAr reactions of this compound and related fluorinated aromatic compounds. The success of the reaction depends on the nucleophilicity of the attacking species and its ability to displace the fluoride leaving group. Various oxygen, nitrogen, and sulfur-based nucleophiles have been shown to be effective. nih.govnih.gov

The generality of the substrate extends to various N-substituted derivatives of this compound. The substituent on the nitrogen atom can influence the electronic properties of the aromatic ring and may exert steric effects, but the fundamental reactivity towards nucleophiles is retained.

The table below summarizes the types of nucleophiles commonly used in SNAr reactions with highly fluorinated aromatic systems.

| Nucleophile Class | Example Nucleophiles | Typical Products |

| Oxygen | Alkoxides (e.g., sodium methoxide), Phenoxides, Hydroxide | Aryl ethers, Phenols |

| Nitrogen | Ammonia, Primary amines (e.g., propylamine), Secondary amines (e.g., piperidine) | Anilines, N-substituted anilines |

| Sulfur | Thiols (e.g., thiophenol), Thiolates | Thioethers |

| Carbon | Organolithium reagents, Grignard reagents | Alkylated or arylated arenes |

Cycloaddition Reactions Involving this compound

While the saturated this compound is not itself a viable substrate for pericyclic cycloaddition reactions, its aromatic precursor, 4,5,6,7-tetrafluoroisoindole, or dienophiles derived from the tetrafluorinated ring, can participate in such transformations, notably the Diels-Alder reaction. wikipedia.orglibretexts.org These reactions are powerful tools for constructing complex polycyclic systems. masterorganicchemistry.compageplace.de

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgyoutube.com In the context of the tetrafluoroaromatic system, the electron-deficient double bonds of the fluorinated ring can function as a highly reactive dienophile. This is particularly true in inverse-electron-demand Diels-Alder reactions, where an electron-rich diene reacts with an electron-poor dienophile. More commonly, the system is part of a normal-demand reaction where the fluorinated component enhances the dienophilic character of a nearby double bond.

The presence of multiple fluorine atoms has a profound impact on the reactivity of the system in cycloaddition reactions. Fluorine is a strongly electron-withdrawing group, and its presence significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.orglibretexts.org According to frontier molecular orbital theory, a lower LUMO energy in the dienophile leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), resulting in a faster reaction rate for normal-demand Diels-Alder reactions. libretexts.org This electronic effect makes fluorinated dienophiles particularly reactive towards electron-rich dienes. nih.govnih.gov This enhanced reactivity allows for cycloadditions to proceed under milder conditions and with higher efficiency compared to their non-fluorinated counterparts.

The table below provides examples of how fluorination impacts Diels-Alder reactivity.

| Reaction Type | Diene | Dienophile | Effect of Fluorination |

| Normal Demand | Electron-rich (e.g., Cyclopentadiene) | Electron-poor (e.g., Maleic anhydride) | Fluorine substituents on the dienophile increase its reactivity by lowering the LUMO energy. |

| Inverse Demand | Electron-poor (e.g., 1,2,4,5-Tetrazine) | Electron-rich (e.g., Styrene) | Fluorine substituents on the diene would increase its reactivity. |

Derivatization and Functionalization for Diverse Chemical Architectures

The this compound scaffold is a versatile building block for the synthesis of complex chemical architectures. Its reactivity is primarily centered around the tetrafluorinated benzene ring and the secondary amine of the isoindoline core. These features allow for a wide range of derivatization and functionalization reactions, enabling the construction of diverse molecular structures with potential applications in materials science and medicinal chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for functionalizing heterocyclic systems. nih.govyoutube.com While direct cross-coupling on the C-F bonds of this compound is challenging, functionalized derivatives (e.g., bromo- or iodo-substituted analogues) can readily participate in these transformations. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the aromatic ring toward certain coupling reactions.

The catalytic cycle of common cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com A Pd(0) catalyst is generated in situ from a Pd(II) precursor. researchgate.net This active catalyst inserts into the carbon-halide bond of the functionalized isoindoline (oxidative addition). Subsequently, the organometallic coupling partner transfers its organic group to the palladium center (transmetalation). Finally, the two organic fragments are eliminated from the palladium, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. youtube.com

The regioselective functionalization of polyhalogenated heterocycles has been extensively studied, providing a blueprint for potential reactions on a functionalized tetrafluoroisoindoline core. nih.govnih.gov For instance, in the case of 2,4,7-trichloroquinazoline, sequential and regioselective Suzuki cross-coupling reactions with various arylboronic acids have been achieved by carefully controlling the reaction conditions. nih.govnih.gov This approach allows for the precise installation of different substituents at specific positions on the heterocyclic scaffold.

| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(dppf)Cl₂ | PPh₃, dppf, SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Aryl/heteroaryl halides, Aryl/heteroaryl boronic acids/esters |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Aryl/heteroaryl halides, Amines |

| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | None (or additive like CuI) | Toluene, THF, DMF | Aryl/heteroaryl halides, Organostannanes |

This table presents generalized conditions. Specific conditions may vary based on the exact substrates used.

The construction of fused-ring systems from the this compound core can be achieved through various synthetic strategies, most notably through cycloaddition reactions. libretexts.org The Diels-Alder, or [4+2] cycloaddition, reaction is a particularly powerful method for forming six-membered rings in a stereospecific manner. libretexts.org

In this context, the tetrafluorinated benzene ring of the isoindoline can potentially act as a diene or, more likely, a component of a dienophile, reacting with a suitable diene to construct an additional fused ring. The reactivity in Diels-Alder reactions is often governed by the electronic nature of the reactants; typically, the reaction occurs between an electron-rich diene and an electron-deficient dienophile. libretexts.org

Studies on related indole (B1671886) arynes (indolynes) have demonstrated the feasibility of using cycloaddition reactions to build complex, fused architectures. nih.govnih.gov For example, indolynes generated in situ have been shown to react with 2-substituted furans in Diels-Alder reactions to yield annulated products. nih.govnih.gov The regioselectivity of these cycloadditions can be influenced by the position of the aryne within the indole nucleus. nih.gov By analogy, a suitably activated this compound derivative could undergo cycloaddition to generate novel polycyclic fluorinated systems.

Intramolecular cyclization is another key strategy. For instance, the synthesis of dihydrothieno[3,2-c]pyridines has been accomplished via the intramolecular cyclization of 2-(thienyl)ethyl isothiocyanates, demonstrating a pathway to fuse a thiophene (B33073) ring to a pyridine (B92270) core. rsc.org Similar strategies could be envisioned for tetrafluoroisoindoline, where a precursor with a suitable tethered reactive group undergoes intramolecular reaction to form a new fused ring.

| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Product Ring System | Key Features |

|---|---|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Maleic Anhydride (B1165640) | Cyclohexene derivative | Highly stereospecific; forms six-membered rings. libretexts.org |

| Indolyne Cycloaddition | 6,7-Indolyne (generated in situ) | 2-tert-Butylfuran | Annulated indole | Can exhibit high regioselectivity. nih.govnih.gov |

| [3+2] Dipolar Cycloaddition | Azide or Nitrone | Alkene or Alkyne | Triazole or Isoxazolidine | Forms five-membered heterocyclic rings. libretexts.org |

Acid-Base Chemistry and Tautomerism in Fluorinated Isoindoline Systems

The electronic properties of this compound are significantly influenced by the four fluorine atoms on the benzene ring. These highly electronegative atoms exert a strong electron-withdrawing inductive effect, which has profound implications for the acid-base properties of the molecule.

The acidity of the N-H proton on the isoindoline nitrogen is expected to be substantially increased compared to its non-fluorinated counterpart. This is analogous to the trend observed in perfluoroalkyl carboxylic acids, where the presence of fluorine atoms significantly lowers the pKa of the carboxylic acid proton. researchgate.net For example, the surface pKa of perfluorooctanoic acid (PFOA) has been determined to be 2.2, which is significantly more acidic than its non-fluorinated analogue, octanoic acid (surface pKa of 4.9). nih.gov Therefore, the nitrogen atom in this compound is a weaker base, and the corresponding conjugate acid is stronger. This property influences its reactivity, particularly in reactions involving protonation or deprotonation steps.

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. nih.gov The most common form is keto-enol tautomerism. youtube.comnih.gov While the parent this compound does not exhibit keto-enol tautomerism, its derivatives can exist as a mixture of tautomers. For example, if a carbonyl group is introduced adjacent to the isoindoline ring system, the potential for keto-enol or other tautomeric equilibria arises. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov In heterocyclic systems, the stability of a particular tautomer can be affected by factors like aromaticity, conjugation, and intramolecular hydrogen bonding. youtube.com

| Compound Class | Tautomeric Form 1 | Tautomeric Form 2 | Notes |

|---|---|---|---|

| β-Diketones | Keto form | Enol form | Equilibrium is solvent-dependent; enol form is stabilized by conjugation and intramolecular H-bonding. youtube.com |

| 2-Hydroxypyridine | Hydroxy form | Pyridone form | The pyridone form generally predominates due to greater stability. |

| 1,3,4-Thiadiazole derivatives | Keto form | Enol form | The tautomeric equilibrium can be studied using various spectroscopic techniques. nih.gov |

Advanced Spectroscopic and Mechanistic Elucidation of 4,5,6,7 Tetrafluoroisoindoline and Its Derivatives

Elucidation of Reaction Intermediates and Transition States via In Situ Spectroscopy

Understanding the mechanism of a chemical reaction requires the characterization of all species present along the reaction coordinate, including short-lived intermediates and the transition states that connect them. In situ spectroscopy allows for the real-time monitoring of a reaction mixture without the need to isolate transient species. rsc.orgresearchgate.net Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and X-ray absorption spectroscopy (XAS) are powerful tools for this purpose. rsc.orgresearchgate.net

When studying reactions involving 4,5,6,7-Tetrafluoroisoindoline, such as its N-alkylation or participation in cycloaddition reactions, in situ FTIR can track the disappearance of the N-H vibrational band and the appearance of new bands corresponding to the product. researchgate.net More importantly, it can detect the characteristic vibrations of fleeting intermediates, providing direct evidence for a proposed reaction pathway. Similarly, in situ XAS can provide information on the changing coordination environment and oxidation state of a metal catalyst used in reactions involving the tetrafluoroisoindoline scaffold. rsc.org By observing the system under actual reaction conditions, a dynamic and accurate picture of the mechanistic pathway can be constructed.

| Technique | Information Obtained | Hypothetical Application |

|---|---|---|

| In Situ FTIR/Raman | Real-time tracking of functional group changes; identification of transient molecular species. | Monitoring the N-H stretch disappearance and C-N stretch appearance during an N-acylation reaction to detect potential N-acyliminium intermediates. |

| In Situ NMR | Structural information on intermediates and products in the solution phase as they are formed. | Observing the formation of a Diels-Alder adduct in real-time by tracking changes in proton and fluorine chemical shifts. |

| In Situ X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of a specific element (e.g., a metal catalyst). | Probing the oxidation state changes of a palladium catalyst during a cross-coupling reaction to form a C-C bond at the isoindoline (B1297411) ring. |

Dynamic Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Molecules are not static entities; they undergo a variety of dynamic processes, including bond rotations and ring inversions. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational changes that occur on the NMR timescale. mdpi.comnih.gov For derivatives of this compound, particularly those with bulky substituents on the nitrogen atom or the aromatic ring, hindered rotation around single bonds can lead to the existence of multiple stable conformers (rotamers) at room temperature.

These distinct conformers can be observed as separate sets of signals in the NMR spectrum at low temperatures. As the temperature is increased, the rate of interconversion between the conformers increases. This leads to the broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. By analyzing the line shape of the signals at various temperatures, it is possible to determine the kinetic and thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡). researchgate.net

| Temperature (K) | Appearance of Signal for Proton Hx | Inferred Rate of Exchange |

|---|---|---|

| 223 | Two sharp doublets at δ 4.15 and δ 4.35 ppm | Slow |

| 273 | Two broad signals centered at δ 4.15 and δ 4.35 ppm | Intermediate |

| 298 (Coalescence) | One very broad singlet at δ 4.25 ppm | Fast (k ≈ Δν) |

| 333 | One sharp singlet at δ 4.25 ppm | Very Fast |

When this compound undergoes reactions that generate new stereocenters or result in substitution at different positions, advanced NMR techniques are indispensable for determining the precise structure of the products. Two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial relationships between atoms.

Stereochemistry: The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close to each other (typically < 5 Å). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments map these interactions, allowing for the determination of the relative stereochemistry of a molecule. mdpi.com For instance, in a product formed from a reaction at the isoindoline ring, NOEs between specific protons can confirm whether they are on the same side (syn) or opposite sides (anti) of the ring.

Regiochemistry: For reactions that can yield multiple constitutional isomers, 2D correlation experiments are key. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. By systematically analyzing these correlations, one can piece together the molecular skeleton and unambiguously determine the regiochemical outcome of a reaction.

Given the tetrafluorinated nature of the core compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and direct probe of its structure and electronic environment. nih.gov ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov Key advantages include:

High Sensitivity to Electronic Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, with a chemical shift range spanning hundreds of ppm. nih.gov Any change in the substitution pattern on the isoindoline ring or nitrogen atom will cause measurable shifts in the ¹⁹F signals, providing insights into the electronic effects (inductive and resonance) of the substituents.

Structural Information from Coupling: Spin-spin coupling between neighboring fluorine atoms (F-F coupling) and between fluorine and other nuclei like protons (H-F coupling) provides valuable information about the connectivity and geometry of the molecule. The magnitudes of these coupling constants are dependent on the number of bonds and the dihedral angles separating the coupled nuclei.

| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| This compound | F-4, F-7 | -140.2 | 3JF4-F5 = 20.1, 4JF4-F6 = 2.5 |

| F-5, F-6 | -155.8 | 3JF5-F6 = 19.8, 3JF5-F4 = 20.1 | |

| Hypothetical 5-Nitro-4,6,7-trifluoroisoindoline | F-4 | -135.5 | 4JF4-F6 = 8.5 |

| F-6, F-7 | -158.1, -142.9 | 3JF6-F7 = 21.0 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass-to-charge ratio (m/z) measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. nih.gov In mechanistic studies, HRMS is crucial for identifying reactants, products, and, most importantly, transient intermediates and byproducts that may be present in low concentrations.

By coupling HRMS with a separation technique like liquid chromatography (LC), one can analyze a reaction mixture over time. This LC-HRMS approach allows for the separation of different components before they enter the mass spectrometer, enabling the generation of exact masses for each species. This data is invaluable for confirming the identity of proposed intermediates and for mapping out complex reaction networks, providing strong evidence to support or refute a proposed mechanistic pathway.

| Species | Formula | Calculated Exact Mass (m/z) [M+H]+ | Observed Exact Mass (m/z) |

|---|---|---|---|

| This compound | C8H5F4N | 192.0431 | 192.0433 |

| Hypothetical Acetylated Intermediate | C10H7F4NO | 234.0536 | 234.0539 |

| Final Product | C10H7F4NO | 234.0536 | 234.0535 |

X-ray Crystallography for Precise Molecular Geometry Determination

While NMR provides excellent information about molecular structure in solution, X-ray crystallography offers an unparalleled, definitive view of a molecule's three-dimensional structure in the solid state. nih.govmdpi.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis yields a detailed electron density map from which the precise position of every atom in the molecule can be determined.

For this compound or its derivatives, a successful crystal structure determination would provide:

Unambiguous confirmation of its constitution and stereochemistry.

Precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com

Detailed information on the conformation of the five-membered isoindoline ring (e.g., whether it is planar or adopts an envelope conformation).

Insight into intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which can influence the material's bulk properties.

| Parameter | Description | Typical Expected Value |

|---|---|---|

| C-F Bond Length | The distance between a carbon and a fluorine atom on the aromatic ring. | ~1.35 Å |

| C-N Bond Length | The distance between a carbon and the nitrogen atom in the isoindoline ring. | ~1.47 Å |

| C-C-C Bond Angle | The internal angle within the benzene (B151609) ring. | ~120° |

| C-N-C Bond Angle | The angle within the five-membered heterocyclic ring. | ~110° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. nih.govmdpi.com Since different functional groups have characteristic vibrational frequencies (stretching, bending), these techniques serve as a molecular "fingerprint," allowing for rapid and non-destructive analysis. mdpi.comnih.gov They are complementary: vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. nih.gov

For this compound, IR spectroscopy would clearly show characteristic absorptions for the N-H bond (stretching and bending), C-H bonds, aromatic C=C bonds, and the strong C-F bonds. mdpi.com When the molecule is derivatized, new characteristic peaks will appear. For example, the acylation of the nitrogen would lead to the appearance of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹. This makes vibrational spectroscopy an excellent tool for confirming the success of a reaction and for the routine characterization of new derivatives.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Expected IR Intensity |

|---|---|---|---|

| N-H (secondary amine) | Stretching | 3300 - 3500 | Medium |

| Csp3-H | Stretching | 2850 - 3000 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| C-F (aromatic) | Stretching | 1100 - 1400 | Strong |

| N-H | Bending | 1550 - 1650 | Medium-Strong |

Exploratory Applications of 4,5,6,7 Tetrafluoroisoindoline in Specialized Chemical Disciplines

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

4,5,6,7-Tetrafluoroisoindoline serves as a crucial intermediate in the synthesis of larger, more complex molecular frameworks, particularly in the realm of fluorinated macrocycles and dyes. Its utility as a synthetic precursor is primarily due to the stability of the tetrafluorinated benzene (B151609) ring and the reactivity of the isoindoline (B1297411) nitrogen, which can be readily incorporated into larger systems.

One of the most notable applications is in the preparation of fluorinated porphyrin analogues. The tetrafluoroisoindole moiety, derived from this compound, can be used to construct tetrafluorobenzoporphyrins. The presence of the fluorine atoms in these macrocycles significantly alters their electronic properties, leading to enhanced stability and unique spectroscopic characteristics compared to their non-fluorinated counterparts. The synthesis of these complex molecules underscores the value of this compound as a foundational component for creating intricate, functional molecular systems.

The fluorinated isoindoline unit can be incorporated into various molecular structures through reactions involving the secondary amine of the isoindoline ring. This allows for the attachment of a wide range of substituents and the fusion of the isoindoline core to other heterocyclic systems. The robustness of the C-F bonds ensures that the tetrafluorinated ring remains intact throughout multi-step synthetic sequences, making this compound a reliable building block for complex organic synthesis.

Application in Materials Science and Engineering

The integration of fluorine atoms into organic molecules can lead to materials with desirable properties, including high thermal stability, chemical resistance, and unique optoelectronic characteristics. This compound is a key precursor in the development of such advanced materials.

A significant area of application for this compound is in the synthesis of novel fluorinated BODIPY (boron-dipyrromethene) and BOPYPY dyes. These dyes are of great interest due to their high photostability, strong absorption, and high fluorescence quantum yields.

Researchers have successfully synthesized a new class of unsymmetrical benzo-fused BODIPYs using 4,5,6,7-tetrafluoroisoindole, which is readily prepared from this compound, as a starting material. The resulting tetrafluorobenzo-fused BODIPY dyes exhibit tunable photophysical properties. The fluorine atoms not only enhance the stability of the dye but also provide sites for further functionalization, allowing for the fine-tuning of their absorption and emission spectra. For instance, regioselective nucleophilic substitution and palladium-catalyzed cross-coupling reactions on these fluorinated BODIPY platforms have been demonstrated, leading to a variety of functionalized derivatives with potential applications in bioimaging and materials science.

Similarly, this compound has been employed in the synthesis of tetrafluorobenzo-[α]-fused BOPYPY dyes. These novel dyes also show interesting spectroscopic properties and the potential for regioselective functionalization, further expanding the library of available fluorinated fluorescent materials.

Table 1: Spectroscopic Properties of a Tetrafluorobenzo-[α]-fused BOPYPY Dye

| Property | Value |

|---|---|

| Absorption λmax (nm) | 530 |

| Emission λmax (nm) | 550 |

| Molar Absorptivity (M⁻¹cm⁻¹) | 65,000 |

Note: Data is representative of a specific tetrafluorobenzo-[α]-fused BOPYPY derivative and may vary with substitution.

While direct polymerization of this compound is not widely reported, its derivatives hold potential for integration into polymeric structures to impart specific properties. The incorporation of fluorinated moieties into polymers is a well-established strategy to enhance thermal stability, chemical resistance, and modify surface properties.

For instance, related tetrahydroindole derivatives have been used to synthesize functional polyethers through anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. The resulting polymers, bearing tetrahydroindole rings in the side chain, exhibit properties of high-resistance organic semiconductors. This suggests that analogous polymers incorporating the this compound unit could be developed, potentially leading to materials with enhanced electronic properties and stability due to the presence of the fluorine atoms. The synthesis of fluorinated polyhydroxyurethanes from fluorinated bis-cyclocarbonates further illustrates the feasibility of creating novel fluorinated polymers from functionalized precursors, a strategy that could be adapted for this compound derivatives.

The introduction of fluorine atoms into conjugated organic materials is known to lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. This makes fluorinated organic materials promising candidates for use in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Derivatives of this compound, particularly the aforementioned BODIPY and BOPYPY dyes, possess the necessary photophysical properties for applications in organic electronics. Their strong absorption and emission in the visible region, coupled with the enhanced stability imparted by the fluorine atoms, make them suitable for use as emitters in OLEDs or as components in organic solar cells. The ability to tune their electronic properties through chemical modification is a key advantage in optimizing device performance. Furthermore, the C-F bonds can participate in intermolecular interactions that influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductors.

Ligand Design and Catalysis Studies (If applicable to isoindoline motif)

The isoindoline scaffold is a known structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the isoindoline ring can act as a donor, and the fused ring system provides a rigid backbone that can be functionalized to create multidentate ligands. While specific applications of this compound as a ligand are not extensively documented, the electronic modifications induced by the tetrafluoro-substitution suggest it could be a valuable component in novel ligand design.

The strong electron-withdrawing effect of the fluorine atoms would decrease the electron density on the isoindoline nitrogen, thereby modifying the donor properties of the ligand. This could have a significant impact on the electronic structure and reactivity of the resulting metal complexes. For example, in oxidation catalysis, a more electron-deficient ligand could stabilize a higher oxidation state of the metal center, potentially leading to enhanced catalytic activity.

Furthermore, fluorinated ligands are known to increase the thermal and oxidative stability of metal complexes. They can also impart unique solubility properties, such as solubility in fluorous solvents, which can be advantageous for catalyst recovery and recycling in biphasic catalysis. The development of chiral ligands based on the this compound backbone could also be a promising area for asymmetric catalysis, where the electronic and steric properties of the ligand can be finely tuned to control enantioselectivity.

Chemical Probe Development for Mechanistic Studies (Non-Clinical)

Fluorescent chemical probes are indispensable tools for studying biological processes and chemical reaction mechanisms. The development of probes based on the this compound framework is a plausible and promising research direction, given its role as a precursor to highly fluorescent molecules.

The BODIPY and BOPYPY dyes derived from this compound can serve as the core fluorophore for new chemical probes. The periphery of these dyes can be functionalized with reactive groups that can selectively interact with specific analytes or participate in chemical reactions. Changes in the chemical environment upon reaction would lead to a change in the fluorescence properties of the dye, such as an increase or decrease in intensity, or a shift in the emission wavelength, allowing for the detection and quantification of the target species.

The fluorine atoms on the isoindoline-derived portion of the probe could also serve as reporters for ¹⁹F NMR spectroscopy, providing a complementary detection method to fluorescence. This dual-mode detection capability would be highly advantageous for in-depth mechanistic studies. For example, a probe designed to monitor a specific enzymatic reaction could be visualized by fluorescence microscopy, while the kinetics of the reaction could be followed quantitatively by ¹⁹F NMR. The inherent stability of the fluorinated core would ensure the integrity of the probe under various experimental conditions.

Emerging Trends, Future Directions, and Research Challenges in 4,5,6,7 Tetrafluoroisoindoline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis, with a focus on minimizing environmental impact and enhancing process safety. For the synthesis of fluorinated heterocycles like 4,5,6,7-Tetrafluoroisoindoline, these principles offer a framework to overcome challenges associated with hazardous reagents and solvents.

Future research is anticipated to move away from traditional organic solvents towards more benign alternatives. The use of green solvents such as ionic liquids, fluorinated solvents, and water is a key area of development in heterocycle synthesis. frontiersin.org For instance, reactions performed in water or benign solvents like ethanol, catalyzed by simple and non-toxic reagents like FeCl₃, exemplify this shift towards sustainability. frontiersin.org Methodologies that utilize alternative energy sources, such as microwave irradiation, are also gaining prominence for the synthesis of fluorinated heterocycles, offering benefits like reduced reaction times, higher yields, and better temperature control. benthamdirect.com

Another critical aspect is the development of catalyst-free reactions or the use of heterogeneous catalysts that can be easily recovered and reused. frontiersin.org Research into metal-free reaction conditions, promoted by recyclable, silica-supported catalysts, points towards a future where waste generation from catalytic processes is significantly reduced. frontiersin.org The overarching goal is to design synthetic protocols with high atom economy, utilizing non-toxic and biodegradable chemicals to ensure the long-term viability and environmental compatibility of this compound production. frontiersin.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycle Synthesis

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like DCM, THF. | Employs water, ethanol, ionic liquids, or solvent-free conditions. frontiersin.org |

| Catalysts | Homogeneous metal catalysts, often difficult to remove. | Heterogeneous, recyclable catalysts; metal-free conditions. frontiersin.org |

| Energy Input | Traditional heating (oil baths), often for extended periods. | Microwave irradiation, photochemical activation, ultrasonic energy. frontiersin.orgbenthamdirect.com |

| Reagents | May involve stoichiometric use of hazardous or toxic reagents. | Use of benign reagents, focus on high atom economy. |

| Byproducts | Can generate significant amounts of hazardous waste. | Aims for biodegradable or non-toxic byproducts. |

Exploration of Unconventional Reactivity Patterns

The dense array of fluorine atoms on the benzene (B151609) ring of this compound imparts unique electronic properties that can be harnessed to explore novel reactivity. The strong electron-withdrawing nature of fluorine significantly alters the electron density of the heterocyclic system, opening avenues for chemical transformations that are not accessible to its non-fluorinated counterparts.

A major future direction is the direct C–H functionalization of the isoindoline (B1297411) ring. While the innate properties of nitrogen-rich heterocycles can make them challenging substrates, methods using radical transfers have shown promise for forming medicinally relevant C-C bonds without the need for pre-functionalization. nih.gov Applying such strategies to the non-fluorinated positions of this compound could provide rapid access to a diverse library of derivatives.

Furthermore, the exploration of C-F bond activation represents a frontier in organofluorine chemistry. mt.com Previously considered highly challenging due to the bond's strength, selective C-F bond cleavage and functionalization could unlock unprecedented synthetic pathways, allowing the tetrafluorinated ring to be used as a versatile scaffold for further chemical elaboration.

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry is emerging as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients, including fluorinated compounds. researchgate.netspringerprofessional.de This approach offers significant advantages in safety, efficiency, and scalability over traditional batch processing, particularly for highly reactive or hazardous fluorination reactions. mt.comresearchgate.net

The integration of flow chemistry into the synthesis of this compound and its derivatives is a key future direction. Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing the potential exothermicity of fluorination reactions. researchgate.net This technology enables the safe use of hazardous reagents and allows for reactions to be performed under superheated conditions, often leading to dramatically reduced reaction times. durham.ac.uk

Moreover, automated flow systems can be coupled with in-line purification and analysis, streamlining multi-step syntheses without the need to isolate intermediates. durham.ac.ukacs.org This modular approach is ideal for rapid reaction optimization and the creation of compound libraries for drug discovery. springerprofessional.dedurham.ac.uk The ability of flow systems to handle gas-liquid reactions efficiently also opens the door to using fluorinated gases as building blocks, a strategy that is challenging in batch reactors but offers a sustainable route for fluoroalkylation. mit.edu

Table 2: Advantages of Flow Chemistry for Fluorinated Heterocycle Synthesis

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. researchgate.net | Enables safer handling of potent fluorinating agents and control of energetic reactions. |

| Precise Control | Superior heat and mass transfer allow for precise control of temperature, pressure, and residence time. researchgate.net | Leads to higher yields, fewer byproducts, and improved reproducibility. |

| Scalability | Production is scaled by extending run time rather than increasing reactor volume ("scaling-out"). | Facilitates seamless transition from laboratory-scale discovery to larger-scale production. |

| Automation | Systems can be automated for multi-step synthesis, optimization, and purification. durham.ac.uk | Accelerates the discovery of new derivatives and the development of optimal synthetic routes. |

| Gas Handling | Efficiently manages gas-liquid reactions, improving interfacial contact. mit.edu | Allows for the potential use of fluorinated gas feedstocks, improving sustainability. |

Advanced Characterization Techniques for Elusive Intermediates

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and discovering novel reactivity. The synthesis and transformation of complex molecules like this compound often proceed through short-lived, elusive intermediates that are difficult to detect using standard analytical methods.

Future research will increasingly rely on advanced, in-situ characterization techniques to probe these transient species. Technologies such as process analytical technology (PAT), including in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time tracking of key reaction species. mt.com This provides valuable kinetic data and supports the validation of proposed reaction mechanisms. mt.com For fluorinated compounds, specialized techniques like ¹⁹F NMR spectroscopy are invaluable. The application of rapid-injection NMR or flow-NMR setups could enable the characterization of intermediates on a timescale of seconds to minutes.

Combining these spectroscopic methods with advanced mass spectrometry, such as MALDI-TOF-MS, can help confirm the molecular formula and structure of transient species, providing a more complete picture of the reaction landscape. nih.gov

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation

The integration of computational chemistry with experimental synthesis and spectroscopy creates a powerful feedback loop that can accelerate discovery. This synergistic approach is poised to become a central theme in the future study of this compound.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict molecular structures, reaction energetics, and spectroscopic properties. dntb.gov.ua For this compound, DFT calculations can help:

Predict ¹³C and ¹⁹F NMR chemical shifts, aiding in structural confirmation.

Model reaction pathways to identify the most likely mechanisms and predict the stability of elusive intermediates.

Understand the electronic effects of the fluorine substituents on the molecule's reactivity and aromaticity.

These theoretical predictions can guide synthetic chemists in choosing the most promising reaction conditions, saving significant time and resources. Subsequently, experimental data from spectroscopic analyses (NMR, IR, etc.) can be used to validate and refine the computational models, leading to an increasingly accurate and predictive understanding of the molecule's chemical behavior.

Challenges in Scalability and Practical Implementation of Research Findings

Despite the promising future directions, significant challenges remain in translating laboratory discoveries into practical, large-scale applications for this compound chemistry.

A primary hurdle is the cost and availability of highly fluorinated starting materials. The synthesis of polyfluorinated aromatic compounds often requires multi-step processes and specialized reagents, which can make the starting materials expensive and limit their accessibility.

Furthermore, the scalability of fluorination reactions presents a considerable challenge. These reactions can be highly energetic, and managing heat dissipation on a large scale is critical for safety and product consistency. mt.com While flow chemistry offers a robust solution to this problem, the initial investment in specialized equipment can be a barrier to adoption.

Finally, the practical implementation of novel synthetic methods, such as direct C-H or C-F functionalization, in an industrial setting is often complex. nih.gov Methods that work well on a milligram scale in an academic lab may face unforeseen challenges related to catalyst stability, purification, and robustness when scaled up. Overcoming these hurdles will require close collaboration between academic researchers and process chemists to develop methodologies that are not only innovative but also practical, cost-effective, and scalable.

Concluding Remarks on the Academic Trajectory of 4,5,6,7 Tetrafluoroisoindoline Research

Summary of Key Academic Contributions and Discoveries

Academic research has leveraged the 4,5,6,7-tetrafluoroisoindoline-1,3-dione core to pioneer advancements in distinct scientific fields. The primary synthetic route to these derivatives involves the imidization of 3,4,5,6-tetrafluorophthalic anhydride (B1165640) with various primary amines. nih.govnih.gov This straightforward reaction has enabled the creation of a diverse library of molecules with tailored properties.

In Materials Science: A significant contribution has been the use of tetrafluoroisoindoline-dione monomers in the synthesis of Polymers of Intrinsic Microporosity (PIMs). nih.govresearchgate.net These polymers are characterized by their rigid and contorted structures, which prevent efficient packing and create interconnected micropores.

PIMs for Catalysis: Researchers have synthesized PIMs using fluorinated phthalimide-based monomers as supports for palladium catalysts. nih.gov The imide structure serves as an effective binding site for palladium, and the resulting material has demonstrated utility in facilitating Suzuki-Miyaura coupling reactions. nih.gov The fluorinated monomers are noted for their stability and the electron-withdrawing nature of the imide group, which activates the structure for polymerization. researchgate.net

| Monomer Name | Precursors | Application |

| 2,2'-(1,4-phenylene)bis(this compound-1,3-dione) (PBTFD) | p-Phenylenediamine and 3,4,5,6-tetrafluorophthalic anhydride | Synthesis of Polymers of Intrinsic Microporosity (PIMs) for catalysis |

| 2,2'-(naphthalene-1,5-diyl)bis(this compound-1,3-dione) (NBTFD) | 1,5-Diaminonaphthalene and 3,4,5,6-tetrafluorophthalic anhydride | Synthesis of Polymers of Intrinsic Microporosity (PIMs) for catalysis |

In Medicinal Chemistry: The tetrafluorinated isoindoline (B1297411) scaffold is being explored for its therapeutic potential, drawing parallels with the structures of drugs like thalidomide.

Anti-inflammatory Agents: A notable discovery is the development of 2-endo-(bicyclo[2.2.1]heptan-2-yl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione (TFNBP), a novel, thalidomide-like compound. nih.gov Studies have shown that TFNBP can mitigate inflammation by significantly reducing levels of LPS-induced nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in macrophage-like cell cultures without affecting cell viability. nih.gov

Thalidomide Analogs: The structure 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline has been identified as a typical embodiment in research related to Celgene, indicating academic and industrial interest in this class of compounds for their potential biological activities. scispace.com

| Compound Name | Key Finding | Research Area |

| 2-endo-(bicyclo[2.2.1]heptan-2-yl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione (TFNBP) | Mitigates elevated nitrite and TNF-α levels in RAW 264.7 mouse cells. nih.gov | Anti-inflammatory Drug Discovery |

| 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline | Investigated as a thalidomide-like analog. scispace.com | Medicinal Chemistry |

Furthermore, related halogenated isoindoline-diones, such as 4,5,6,7-tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione, have been identified as key intermediates in the synthesis of organic electroluminescent materials, suggesting a broader potential for this structural class in organic electronics. researchgate.net

Outlook on the Enduring Significance of this compound in Fundamental Chemical Science

The enduring significance of the this compound scaffold in chemical science lies in its established role as a highly versatile and functional building block. Its chemical architecture provides a unique combination of properties that chemists can exploit to construct complex, high-performance molecules.

The perfluorinated benzene (B151609) ring is central to its value. It confers exceptional thermal stability and chemical resistance, making it suitable for materials that must withstand harsh conditions, such as in catalysis or electronic devices. The strong electron-withdrawing nature of the fluorine atoms also modulates the electronic character of the molecule, a feature that can be fine-tuned for applications ranging from polymer synthesis to the development of biologically active compounds.

The isoindoline-1,3-dione unit provides a rigid, planar, and chemically stable core. This rigidity is crucial for creating materials with predictable and permanent microporosity, as seen in PIMs. nih.govresearchgate.net In medicinal chemistry, this defined three-dimensional structure is essential for precise interactions with biological targets.

The academic trajectory of this compound research is poised for continued growth. Future work will likely involve:

Expansion of Monomer Libraries: The synthesis of new derivatives to create PIMs with tailored pore sizes, surface functionalities, and catalytic activities.

Advanced Drug Design: Further exploration of tetrafluoroisoindoline-based molecules as scaffolds for novel therapeutics, moving beyond anti-inflammatory agents to other disease areas.

Functional Materials: Investigation into their utility in organic electronics, building on the precedent of related halogenated compounds for applications in OLEDs and other devices.

Q & A

Q. How can computational methods complement experimental studies of this compound?

- Guidance : Molecular dynamics simulations (e.g., GROMACS) model solvent interactions, while QSAR models correlate substituent effects with bioactivity. DFT (B3LYP/6-31G*) predicts reaction pathways for fluorination, reducing trial-and-error synthesis .

Cross-Disciplinary Applications

Q. What non-oncology applications exist for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.